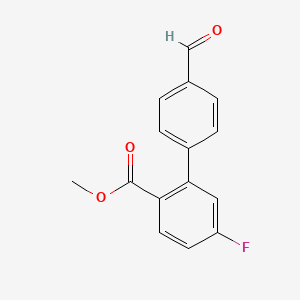

Methyl 4-fluoro-2-(4-formylphenyl)benzoate

Vue d'ensemble

Description

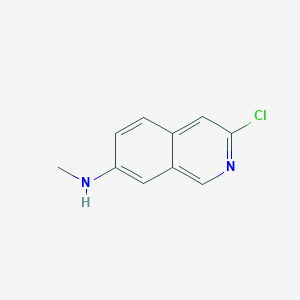

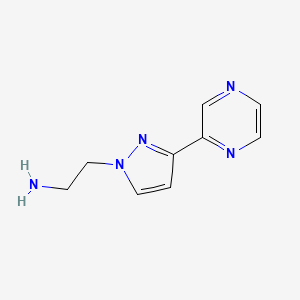

“Methyl 4-fluoro-2-(4-formylphenyl)benzoate” is a chemical compound with the molecular formula C15H11FO3 and a molecular weight of 258.24 g/mol . It is widely used in scientific research and industry.

Synthesis Analysis

While specific synthesis methods for “this compound” were not found in the search results, it’s worth noting that similar compounds like “Methyl 4-fluorobenzoate” have been used in the synthesis of trisubstituted imidazole derivatives containing a 4-fluorophenyl group, a pyrimidine ring, and a CN- or CONH2-substituted benzyl moiety .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C15H11FO3/c1-19-15(18)13-8-12(6-7-14(13)16)11-4-2-10(9-17)3-5-11/h2-9H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“this compound” is a solid with a molecular weight of 258.24 g/mol . Another similar compound, “Methyl 4-(4-formylphenyl)benzoate”, has a melting point of 112-116 °C .Applications De Recherche Scientifique

Fluorinated Compounds in Molecular Synthesis

Methyl 4-fluoro-2-(4-formylphenyl)benzoate and its analogs play a crucial role in the synthesis of complex organic molecules. For instance, studies on fluorinated small molecules, including methyl 4-(fluorocarbonyl)benzoate, emphasize their structural characteristics and potential as intermediates in organic synthesis due to the unique reactivity of the fluorine atom (Burns & Hagaman, 1993). The fluorine atom can significantly influence the physical and chemical properties of molecules, making these compounds valuable for developing pharmacologically active agents and materials with unique properties.

Material Science Applications

The thermal behavior and phase transitions of fluorinated compounds, including esters and benzoates, are of significant interest in material science. Investigations into binary mixtures of isomers with fluorinated phenyl benzoates have revealed insights into mesophase stability and the effect of molecular structure on liquid crystalline properties (Ahmed, 2016). Such studies are essential for the design of liquid crystal displays (LCDs) and other optoelectronic devices, where the precise control of molecular alignment and phase behavior is critical.

Bioactive Compound Development

Research into the synthesis and characterization of compounds structurally related to this compound, such as methyl(2E)-2-{[N-(2-formylphenyl)(4-methylbenzene)sulfonamido]methyl}-3-(4-fluorophenyl) prop-2-enoate, highlights their potential biological activities. These compounds have been evaluated for their antibacterial properties and PBP-2X inhibitor activity, demonstrating the utility of fluorinated benzoates in the development of new therapeutic agents (Murugavel et al., 2016).

Photoreactive and Electrochemical Properties

Fluorinated compounds, including those related to this compound, exhibit interesting photoreactive and electrochemical properties. Studies on the spectral shifts, UV-visible absorbance, and photoresponsive behavior of fluorinated liquid crystals have provided insights into enhancing the UV stability and conductivity of these materials (Praveen & Ojha, 2012). Such research is pivotal for the development of advanced materials for solar energy conversion, sensors, and other photonic applications.

Safety and Hazards

While specific safety data for “Methyl 4-fluoro-2-(4-formylphenyl)benzoate” was not found, it’s important to handle all chemical compounds with care. Users should avoid breathing in dust, fumes, gas, mist, vapors, or spray, and should not get the compound in their eyes, on their skin, or on their clothing . It’s also recommended to use personal protective equipment and ensure adequate ventilation when handling this compound .

Orientations Futures

The future directions for “Methyl 4-fluoro-2-(4-formylphenyl)benzoate” would depend on the specific research or industrial applications it’s being used for. Given its use in the synthesis of other compounds , it could potentially be used in the development of new chemical reactions or synthesis methods.

Propriétés

IUPAC Name |

methyl 4-fluoro-2-(4-formylphenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FO3/c1-19-15(18)13-7-6-12(16)8-14(13)11-4-2-10(9-17)3-5-11/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZJWCOCQSHGJBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C(C=C1)F)C2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

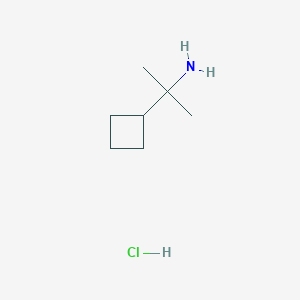

![1,1-Difluorospiro[2.3]hexan-5-amine](/img/structure/B1435109.png)

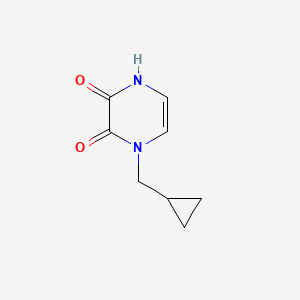

![3,5-Dibromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1435112.png)

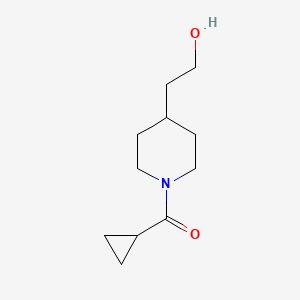

![1-Oxa-4,8-diazaspiro[5.5]undecan-5-one](/img/structure/B1435119.png)